2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile
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Overview
Description
2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile is an organosulfur compound characterized by the presence of tert-butylsulfonyl and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butylsulfonyl chloride with a suitable hydrazine derivative, followed by the introduction of the acetonitrile group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile involves its interaction with molecular targets through its sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Known for its use in asymmetric synthesis as a chiral auxiliary.
tert-Butylsulfinyl chloride: Used as a reagent in organic synthesis for introducing sulfinyl groups.
Uniqueness
2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile is unique due to the presence of both tert-butylsulfonyl and methylsulfonyl groups, which confer distinct reactivity and properties. This dual functionality allows for a wider range of chemical transformations and applications compared to similar compounds with only one type of sulfonyl group.
Properties
IUPAC Name |
(1E)-1-tert-butylsulfonyl-N-(4-methylsulfonylanilino)methanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-13(2,3)22(19,20)12(9-14)16-15-10-5-7-11(8-6-10)21(4,17)18/h5-8,15H,1-4H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAFIYGXAVMRQS-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)S(=O)(=O)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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